2,6-Dimethyl-4-nitrosophenol
Overview
Description
Synthesis Analysis
- Synthesis and Crystal Structure : 2,6-Dimethyl-4-nitrosophenol has been synthesized through various methods. For example, 4,5-Dimethyl-2-nitrophenol was synthesized via direct nitration, yielding a significant shift in its UV-Vis spectra and crystal structure verification by analytical data (Xi, 2008).
Molecular Structure Analysis
- X-Ray Diffraction Studies : The molecular structures of derivatives of 2,6-Dimethyl-4-nitrosophenol have been determined using X-ray diffraction. These studies reveal various ring conformations and the influence of substituents on molecular structure (Fossheim et al., 1982); (Alemasov et al., 2011).
Chemical Reactions and Properties
- Reactivity Analysis : The reactivity of this compound with various chemicals has been studied, showing diverse outcomes based on the interacting molecules (Mugnoli et al., 1980).
Physical Properties Analysis
- Crystal Structure and Characteristics : Different studies have analyzed the crystal structure of 2,6-Dimethyl-4-nitrosophenol and its derivatives, revealing insights into its physical properties and interactions (Maru & Shah, 2013).
Scientific Research Applications
Dimerization and Structure Analysis :
- Studies have confirmed the dimerization of derivatives of 4-nitrosophenols, including 2,6-Dimethyl-4-nitrosophenol, through X-ray diffraction and spectroscopy. These analyses revealed significant interactions, such as the nitrogen atoms of the nitroso-groups in dimers and the orientation of various groups affecting the molecule's flexibility and packing in crystals (Alemasov et al., 2011).
Pharmacological Applications :
- In pharmacology, derivatives of 2,6-Dimethyl-4-nitrosophenol have been studied for their roles as calcium channel antagonists. These compounds, like Nifedipine, exhibit varying biological activities and conformations that influence their pharmacological effects (Triggle et al., 1980).
Chemical Reactivity and Synthesis :
- The reactivity of persubstituted 4-nitrosophenols, such as 2,6-Dimethyl-4-nitrosophenol, in reactions with alkyl iodides has been explored. Theoretical and experimental approaches have been used to investigate the formation of derivatives like p-benzoquinone monoxime alkyl ethers (Slaschinin et al., 2012).
Analysis in Pharmaceuticals :
- Techniques such as derivative UV-spectrophotometry have been used to determine the concentration of 2,6-Dimethyl-4-(2'-nitrosophenyl)-3,5-pyridinedicarboxylic acid dimethylester in pharmaceuticals like Nifedipine (Carlucci et al., 1990).
Photochemical Studies :
- Investigations into the photochemical degradation of Nifedipine have identified the formation of 2,6-Dimethyl-4-(2'-nitrosophenyl)-pyridine under certain conditions, highlighting the chemical's behavior under irradiation (Shim et al., 1988).
Membrane Interaction Studies :
- Research on how compounds like 2,6-Diisopropyl-4-nitrosophenol interact with lipid membranes can provide insights into their potential biological effects. Studies using differential scanning calorimetry and spin labeling techniques have been conducted to understand these interactions (Momo et al., 2002).
Photolithography and Material Science :
- In material science, 2,6-Dimethyl-4-nitrosophenol derivatives have been used in the development of novel photoresist materials for photolithography, demonstrating the versatility of these compounds in technical applications (Song et al., 1998).
Toxicity and Environmental Studies :
- Environmental studies have assessed the toxicity and biodegradability of phenolic compounds, including nitrosophenols, under anaerobic conditions. This research is crucial for understanding the environmental impact and degradation pathways of these chemicals (O'Connor & Young, 1989).
Safety And Hazards
“2,6-Dimethyl-4-nitrosophenol” is classified as hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3 . It is harmful to aquatic life with long-lasting effects . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2,6-dimethyl-4-nitrosophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-7(9-11)4-6(2)8(5)10/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGGFXVVFUIJBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065417 | |
Record name | Phenol, 2,6-dimethyl-4-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-nitrosophenol | |
CAS RN |
13331-93-6 | |
Record name | 2,6-Dimethyl-4-nitrosophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13331-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethyl-4-nitrosophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013331936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethyl-4-nitrosophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73813 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phenol, 2,6-dimethyl-4-nitroso- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2,6-dimethyl-4-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitroso-2,6-xylenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.061 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,6-DIMETHYL-4-NITROSOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25M44WX5WV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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